molecular formula C11H9ClN4 B1398876 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1207832-99-2

5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1398876
CAS RN: 1207832-99-2
M. Wt: 232.67 g/mol
InChI Key: XDCSBHZKARZXQA-UHFFFAOYSA-N
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Description

5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, abbreviated as 5-AMPC, is an organic compound belonging to the class of pyrazoles. It is a white crystalline solid, which is soluble in hot water and alcohol. 5-AMPC has a number of potential applications in the pharmaceutical industry, including as an inhibitor of certain enzymes, as a drug for treating certain diseases, and as a potential therapeutic agent for certain conditions.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile and its derivatives exhibit intriguing crystal and molecular structures. Fathima et al. (2014) analyzed a similar compound, focusing on its intermolecular interactions and crystal structure. Their study highlighted the significance of intermolecular N-H…N and C-H…Cl interactions, which stabilize the crystal structure and contribute to the formation of specific molecular motifs (Fathima, Khazi, Khazi, & Begum, 2014).

Synthetic Applications and Antimicrobial Properties

The chemical has also been a key component in the synthesis of novel compounds. Puthran et al. (2019) utilized a derivative of this compound in the synthesis of novel Schiff bases. These bases exhibited significant antimicrobial activity, showcasing the compound's potential in creating biologically active substances (Puthran et al., 2019).

Electronic Properties and Interaction with Fullerene

The electronic properties of this chemical have also been a subject of research. A study in 2022 explored its interaction with fullerene molecules, revealing insights into its electronic spectra, biological activities, and chemical properties. The research also underscored the enhancement of the compound's spectral properties upon adsorption with fullerene, indicating potential applications in material science or pharmacology (Author, 2022).

Corrosion Inhibition Performance

The derivatives of this compound have been investigated for their corrosion inhibition performance. Yadav et al. (2016) studied two pyranopyrazole derivatives, demonstrating their high inhibition efficiency for mild steel in acidic solutions. This research suggests potential applications of these derivatives in corrosion prevention (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name

5-amino-1-(3-chloro-2-methylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-7-9(12)3-2-4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCSBHZKARZXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Synthesis routes and methods

Procedure details

(3-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS no. 65208-12-0) (9 g, 46.61 mmol) was partitioned between EtOAc (100 mL) and NaOH (2M, aq) (60 mL). The organic layer separated and washed with water (50 mL), brine (50 mL), dried (MgSO4), filtered and concentrated. The resultant oil was suspended in MeOH (100 mL) under nitrogen at −5° C. 2-(Ethoxymethylene)malononitrile (5.69 g, 46.61 mmol) was added portionwise over 5 mins and the mixture stirred at ˜0° C. for 30 mins. The reaction mixture was allowed to warm to room temperature and then heated at reflux under nitrogen for 2 hours. The reaction mixture was allowed to cool and evaporated to dryness. The crude product was purified by flash silica chromatography, elution gradient 0 to 50% EtOAc in isohexane to afford the product(6.33 g, 58.4%). 1H NMR (400 MHz, DMSO) δ 2.02 (3H, s), 6.57 (2H, s), 7.25-7.32 (1H, m), 7.37 (1H, t), 7.58-7.64 (1H, m), 7.77 (1H); m/z (ES+) (M+H)+=233.28; HPLC tR=1.89 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.69 g
Type
reactant
Reaction Step Two
Yield
58.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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